molecular formula C17H22N2O4 B5108128 N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5108128
M. Wt: 318.4 g/mol
InChI Key: IKJUCBOGWOVHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BISA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BISA is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not well understood. However, studies have suggested that this compound may inhibit the activity of enzymes that are involved in cancer cell growth and inflammation. This compound may also inhibit the growth of weeds by disrupting their cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal studies. However, further studies are needed to determine the long-term effects of this compound on human health. This compound has been shown to be metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is that it is relatively easy to synthesize in the laboratory. However, this compound is not commercially available, which may limit its use in experiments. Another limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of this compound and its efficacy in animal models of cancer. Another direction is to investigate its potential use as a herbicide. Studies could focus on its efficacy in various crops and its environmental impact. Finally, studies could investigate the use of this compound as a precursor for the synthesis of novel materials.

Synthesis Methods

The synthesis of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-bromo-1-propanol with sodium hydride to produce 3-bromopropyl sodium salt. The second step involves the reaction of 3-bromopropyl sodium salt with ethyl acetoacetate to produce 3-butoxypropyl-2-acetoacetate. The third step involves the reaction of 3-butoxypropyl-2-acetoacetate with phthalic anhydride to produce N-(3-butoxypropyl)-phthalimide. The final step involves the reaction of N-(3-butoxypropyl)-phthalimide with acetic anhydride to produce this compound.

Scientific Research Applications

N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds in various crops. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials.

Properties

IUPAC Name

N-(3-butoxypropyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-3-10-23-11-6-9-18-15(20)12-19-16(21)13-7-4-5-8-14(13)17(19)22/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJUCBOGWOVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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